N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide
Description
N-(5,5-Dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a sulfone group (5,5-dioxido), an ortho-methylphenyl (o-tolyl) substituent at position 2, and a 2-methyl-3-nitrobenzamide moiety at position 3. The o-tolyl group enhances steric bulk and lipophilicity, which may influence target binding and pharmacokinetics. Structural characterization of such compounds typically employs X-ray crystallography, with refinement often conducted using the SHELX suite of programs, which are widely recognized for their robustness in small-molecule crystallography .
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-12-6-3-4-8-17(12)23-19(15-10-30(28,29)11-16(15)22-23)21-20(25)14-7-5-9-18(13(14)2)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFTYAHVAPPVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide is a complex organic compound belonging to the class of pyrazole derivatives. Its unique structural features and potential pharmacological properties have attracted significant attention in medicinal chemistry. This article explores its biological activity, highlighting various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 414.4 g/mol. Its structure includes a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a nitrobenzamide moiety, contributing to its diverse biological activities.
Biological Activities
Research has shown that thieno[3,4-c]pyrazole derivatives exhibit a variety of biological activities:
- Antimicrobial Activity : These compounds have demonstrated significant antimicrobial properties against various pathogens. For instance, studies indicate that thieno[3,4-c]pyrazole derivatives can inhibit the growth of bacteria and fungi by disrupting their metabolic processes .
- Antioxidant Activity : The antioxidant properties of these compounds have been evaluated in various biological models. They have been shown to mitigate oxidative stress in cells exposed to harmful substances like 4-nonylphenol, reducing erythrocyte malformations in fish models .
- Anticancer Potential : Some thieno[3,4-c]pyrazole derivatives are being investigated for their anticancer effects. They may act by inhibiting specific kinases involved in cancer cell proliferation. For example, certain derivatives have been reported to inhibit Aurora kinases, which play a critical role in cell division .
Case Studies and Research Findings
-
Erythrocyte Protection Study : A study focused on the effect of thieno[3,4-c]pyrazole derivatives on Nile fishes revealed that these compounds significantly reduced the percentage of altered erythrocytes when exposed to toxic agents compared to control groups. The results highlighted their potential as protective agents against environmental toxins .
Parameters Control 4-Nonylphenol Compound Treatment Altered Erythrocytes % 1 ± 0.3 40.3 ± 4.87 12 ± 1.03 - Antifungal Activity : Another study assessed the antifungal activity of pyrazole-containing compounds against pathogenic fungi. The results indicated that these compounds inhibited ergosterol biosynthesis, a crucial component of fungal cell membranes, thereby demonstrating their potential as antifungal agents .
Comparison with Similar Compounds
Table 1: Substituent Comparison and Predicted Effects
Key Observations:
Position 2 Modifications: The o-tolyl group in the target compound introduces steric hindrance and higher lipophilicity compared to the phenyl group in ’s compound. The methyl group on the benzamide (target compound) may marginally improve metabolic stability over the ethoxy group (), which is prone to oxidative metabolism.
Benzamide Substituents :
- The 3-nitro group in the target compound likely increases reactivity, making it a candidate for covalent binding to cysteine or serine residues in enzymes. In contrast, the ethoxy group in ’s compound may participate in hydrogen bonding, favoring reversible interactions.
Research Findings and Data Analysis
- Solubility : The ethoxy group in ’s compound likely improves aqueous solubility compared to the methyl-nitro combination, which is more hydrophobic.
- Synthetic Accessibility : The o-tolyl group may complicate synthesis due to steric challenges during cyclization, whereas the phenyl group () offers simpler synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
